molecular formula C21H22N4O4S B2657949 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-69-5

2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2657949
CAS RN: 631853-69-5
M. Wt: 426.49
InChI Key: NWTGNPHBZBJQCX-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Geometrical Change through Hydrogen Bonding

Compounds similar to the one have been studied for their ability to undergo geometrical changes through hydrogen bonding. For instance, studies on flavoenzyme models, which include similar pyrimido[4,5-b]quinoline diones, show significant changes in bond lengths involved in redox reactions when hydrogen bonding occurs at the pyrimidine ring. This suggests potential applications in understanding and designing redox-active materials and biomimetic models (Kawai, Kunitomo, & Ohno, 1996).

Corrosion Inhibition

Quinoline derivatives have been investigated for their role as corrosion inhibitors, particularly in protecting metals from corrosion in acidic environments. The study of 5-arylpyrimido-[4,5-b]quinoline-diones demonstrates their effectiveness in retarding corrosion through adsorption onto metal surfaces. This indicates potential applications in industrial settings where corrosion resistance is crucial (Verma et al., 2016).

Synthesis of Bioactive Compounds

The structural complexity of pyrimido[4,5-b]quinoline derivatives makes them suitable candidates for the synthesis of bioactive compounds. Techniques such as selenium-catalyzed carbonylation have been applied to synthesize quinazoline-2,4-diones, indicating potential applications in pharmaceuticals and drug development (Wu & Yu, 2010).

Molecular Rearrangements

Certain quinoline derivatives undergo fascinating molecular rearrangements, offering insights into reaction mechanisms and the synthesis of novel organic compounds. For example, studies on nitroketene to nitrile oxide transformations reveal complex pathways that could be harnessed for synthesizing new chemicals with potential applications in organic synthesis and material science (Kappe, Kollenz, & Wentrup, 1992).

Antimicrobial Properties

Finally, the synthesis and evaluation of new quinoline scaffolds for their antimicrobial properties highlight the potential of these compounds in developing new antibacterial and antiviral agents. Such research is critical in the ongoing search for effective treatments against drug-resistant pathogens (Mubeen, Rauf, & Qureshi, 2018).

properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(3-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-3-11(2)30-21-23-19-18(20(27)24-21)16(12-6-4-7-13(10-12)25(28)29)17-14(22-19)8-5-9-15(17)26/h4,6-7,10-11,16H,3,5,8-9H2,1-2H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTGNPHBZBJQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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